1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
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Overview
Description
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reproducibility .
Chemical Reactions Analysis
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .
Scientific Research Applications
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the triazine ring system play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in the inhibition or activation of various biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound differs in the position of the bromine atom and the functional group attached to the triazine ring.
tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate: This derivative includes a tert-butyl carbamate group, which can influence its reactivity and biological activity.
7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which can impart distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C7H7BrN4 |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-6-2-1-5-4-10-7(3-9)11-12(5)6/h1-2,4H,3,9H2 |
InChI Key |
HWAWOZDZZDGSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)CN |
Origin of Product |
United States |
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